BenchChemオンラインストアへようこそ!

7-(2-Hydroxy-3-isopropylaminopropoxy)indene

Beta-Adrenergic Receptor Blockade Cardiovascular Pharmacology Potency Ranking

This compound is the exact free base form of Indenolol, not a generic analog. It is essential for SAR studies requiring precise structural fidelity and as a compendial-grade reference standard (Indenolol Related Compound 2) for USP/EP traceability. Substitution with 4-indenyloxy isomers or the hydrochloride salt compromises regulatory compliance and analytical accuracy.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 30190-86-4
Cat. No. B1615660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Hydroxy-3-isopropylaminopropoxy)indene
CAS30190-86-4
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1CC=C2)O
InChIInChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3
InChIKeySAWHVYHGMYAXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Hydroxy-3-isopropylaminopropoxy)indene (CAS 30190-86-4): Core Structural Identity and Pharmacological Profile for Research Sourcing


7-(2-Hydroxy-3-isopropylaminopropoxy)indene (CAS 30190-86-4) is a synthetic aryloxypropanolamine derivative that functions as a non-selective β-adrenergic receptor blocker [1]. It is structurally characterized as a 2-propanol moiety substituted at the 1-position with an inden-7-yloxy group and at the 3-position with an isopropylamino group, possessing a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol [2]. This compound corresponds to the free base form of the well-studied hydrochloride salt (YB-2) and represents a key structural component and reference standard in the characterization of the β-blocker indenolol [3].

The Substitution Risk with 7-(2-Hydroxy-3-isopropylaminopropoxy)indene: Why Isomeric and Salt Form Purity Matter


In the class of aryloxypropanolamine β-blockers, the precise position of the aryloxy substituent and the salt form are critical determinants of both analytical reference utility and pharmacological activity. For researchers and procurement specialists, substituting 7-(2-Hydroxy-3-isopropylaminopropoxy)indene with a generic or structurally similar analog—such as the 4-indenyloxy isomer, the hydrochloride salt (YB-2), or a simple indanol derivative—can lead to significant discrepancies in experimental outcomes [1]. This compound serves a dual role: as the defined free base for structure-activity relationship (SAR) studies and as a specific, compendial-grade reference standard (Indenolol Related Compound 2) for analytical method validation, which requires exact structural fidelity rather than pharmacological approximation . Consequently, generic substitution is not scientifically valid for applications demanding precise structural identity, such as impurity profiling or regulatory compliance.

Quantitative Differentiation Guide: Head-to-Head Evidence for 7-(2-Hydroxy-3-isopropylaminopropoxy)indene


Superior Beta-Adrenergic Blockade Potency Relative to Propranolol in Cardiovascular Models

In a direct head-to-head comparison of cardiovascular beta-adrenergic receptor blockade, the racemic free base form (as part of dl-YB-2) demonstrated 1.2-1.7 times greater potency than the classic benchmark beta-blocker, propranolol [1]. This quantitative advantage positions 7-(2-Hydroxy-3-isopropylaminopropoxy)indene as a superior tool for studies requiring potent, non-selective β-blockade without the confounding factors of cardioselectivity or partial agonism.

Beta-Adrenergic Receptor Blockade Cardiovascular Pharmacology Potency Ranking

Defined Potency Ranking Against Isomeric and Racemic Forms in Antiarrhythmic Activity

The antiarrhythmic potency of the racemic mixture (dl-YB-2) and its enantiomers was quantified and ranked against propranolol. The order of potency against ouabain-induced arrhythmias was 1-YB-2 = dl-YB-2 > propranolol > d-YB-2 [1]. This ranking confirms that the racemic form, which contains 7-(2-Hydroxy-3-isopropylaminopropoxy)indene as the core structure, is equally potent as the isolated l-isomer and significantly more potent than the d-isomer and propranolol. This stereospecific activity profile is crucial for researchers studying chirality-dependent pharmacology.

Antiarrhythmic Activity Ouabain-Induced Arrhythmia Stereospecificity

Regulatory-Compliant Reference Standard Utility vs. Bulk API for Analytical Method Validation

Unlike bulk active pharmaceutical ingredients (APIs) or generic chemical reagents, 7-(2-Hydroxy-3-isopropylaminopropoxy)indene (as Indenolol Related Compound 2) is supplied as a fully characterized reference standard compliant with regulatory guidelines and traceable to pharmacopeial standards (USP/EP) . This specific material is utilized for analytical method development and validation (AMV), quality control, and stability studies. In contrast, purchasing a generic chemical-grade version lacks the certified purity, comprehensive characterization, and regulatory documentation necessary for these applications, thereby compromising data integrity and regulatory submission reliability.

Reference Standard Analytical Method Validation Regulatory Compliance

Evidence-Based Application Scenarios for Procuring 7-(2-Hydroxy-3-isopropylaminopropoxy)indene


Potency Benchmarking in Non-Selective Beta-Blocker Research

Researchers comparing the efficacy of novel beta-blockers require a well-characterized, potent, and non-selective benchmark. 7-(2-Hydroxy-3-isopropylaminopropoxy)indene, with its documented 1.2-1.7x potency advantage over propranolol, serves as a superior positive control for in vitro and in vivo cardiovascular studies, enabling more rigorous evaluation of new chemical entities. [1]

Stereospecific Pharmacological Studies

Studies investigating the impact of chirality on beta-adrenergic receptor pharmacology and antiarrhythmic mechanisms require the racemic free base as a critical comparator. The defined potency ranking (dl-YB-2 = l-YB-2 > propranolol > d-YB-2) allows researchers to delineate the contributions of each enantiomer and the racemate, making this compound an essential tool for chiral pharmacology research. [1]

Regulated Analytical Method Development and Validation

For pharmaceutical quality control and regulatory submission, the certified reference standard (Indenolol Related Compound 2) is essential. Its use ensures accurate identification, quantification, and purity assessment of indenolol and related impurities in drug substances and products, meeting the stringent traceability requirements of USP, EP, and other global pharmacopeias. [1]

Quote Request

Request a Quote for 7-(2-Hydroxy-3-isopropylaminopropoxy)indene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.